molecular formula C7H14NO3+ B1239387 (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid

(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid

Cat. No. B1239387
M. Wt: 160.19 g/mol
InChI Key: WTBNMEWVZFFAPJ-RITPCOANSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid is a pyrrolidinecarboxylic acid and a carboxylic acid.

Scientific Research Applications

Environmental and Health Monitoring

(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid's structural similarity to certain pyrrolidine derivatives could make it relevant in environmental monitoring and health research. For instance, the study of environmental exposure to organophosphorus and pyrethroid pesticides in children utilized the measurement of specific metabolites in urine samples, where pyrrolidine derivatives were part of the metabolite profile. This research aids in understanding exposure levels and developing health policies (Babina et al., 2012).

Nutritional and Health Benefits

The compound's structure is also similar to p-Coumaric acid and its conjugates, which are known for their diverse bioactivities. Studies have explored the occurrence, bioavailability, and the extensive range of biological activities of p-Coumaric acid and its conjugates, including their antioxidant, anti-cancer, and anti-inflammatory properties, highlighting the potential for (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in similar roles (Pei et al., 2016).

Industrial and Biotechnological Applications

In the realm of industrial and biotechnological applications, the structurally related lactic acid's role is significant. It's used for the production of biodegradable polymers and is seen as a feedstock for green chemistry. Derivatives of lactic acid, such as pyruvic acid and acrylic acid, are produced via chemical and biotechnological routes, indicating a potential pathway for the utilization of (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in similar processes (Gao et al., 2011).

Supramolecular Chemistry

The compound's potential application in supramolecular chemistry is evident from studies involving similar pyrrolidine derivatives. For instance, the self-assembly of supramolecular capsules derived from calixpyrrole components is a field of active research. Calix[4]pyrroles, due to their ease of synthesis and structural features, are used in the construction of supramolecular capsules, indicating a potential area where (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid could find application (Ballester, 2011).

Drug Discovery

The pyrrolidine ring, a core structure in (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid, is prevalent in medicinal chemistry for treating various diseases. Its role in enhancing pharmacophore space exploration and contributing to the stereochemistry of molecules is significant. This highlights the potential of (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in drug discovery, especially for designing compounds with novel biological profiles (Li Petri et al., 2021).

properties

Molecular Formula

C7H14NO3+

Molecular Weight

160.19 g/mol

IUPAC Name

(3R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8(2)3-5(7(10)11)6(9)4-8/h5-6,9H,3-4H2,1-2H3/p+1/t5-,6+/m1/s1

InChI Key

WTBNMEWVZFFAPJ-RITPCOANSA-O

Isomeric SMILES

C[N+]1(C[C@H]([C@H](C1)O)C(=O)O)C

SMILES

C[N+]1(CC(C(C1)O)C(=O)O)C

Canonical SMILES

C[N+]1(CC(C(C1)O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid
Reactant of Route 2
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid
Reactant of Route 3
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid
Reactant of Route 4
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid
Reactant of Route 5
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid
Reactant of Route 6
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid

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